molecular formula C26H54NO7P B1584178 C16-PAF CAS No. 65154-06-5

C16-PAF

Cat. No.: B1584178
CAS No.: 65154-06-5
M. Wt: 523.7 g/mol
InChI Key: HVAUUPRFYPCOCA-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Blood Platelet Activating Factor-Acether, commonly known as Platelet-Activating Factor (PAF), is a potent phospholipid-derived mediator with significant implications in physiological and pathological processes. It was first identified by its ability to cause platelet aggregation but is now recognized as a key player in inflammation, allergic responses, anaphylaxis, and shock . This molecule is produced by a variety of cells involved in host defense, including platelets, endothelial cells, neutrophils, monocytes, and macrophages . In research, PAF-acether is crucial for investigating the molecular mechanisms of cell-cell interactions. It transmits signals between cells and can act over short distances (paracrine/juxtacrine) or circulate in the bloodstream (endocrine) to trigger inflammatory and thrombotic cascades . Its primary role is mediating intercellular communication, especially in the vascular and inflammatory systems. For instance, PAF displayed on the surface of activated endothelial cells works in concert with P-selectin to promote neutrophil adhesion and activation, a fundamental step in acute inflammation . PAF's action is mediated through a specific G-protein coupled receptor, which upon activation, can trigger intracellular signaling pathways, including the translocation of nuclear factor-kappa B (NF-κB), leading to the expression of pro-inflammatory genes like monocyte chemotactic protein (MCP-1) and tumor necrosis factor (TNF-alpha) . Researchers utilize PAF-acether to model and study diseases such as asthma and bronchoconstriction, sepsis, shock, myocardial infarction, and stroke . Its ability to induce vasodilation and a dramatic drop in blood pressure makes it a critical agent in cardiovascular and shock research . The compound is also a valuable tool for probing the biochemistry of phospholipids, as it can be synthesized by cells via two distinct pathways: a de novo pathway that maintains basal levels for normal cellular function, and a remodeling pathway that is activated by inflammatory stimuli and contributes to the bulk of PAF production during inflammation . The in vivo concentration and activity of PAF are tightly regulated by a family of enzymes known as PAF-acetylhydrolases (PAF-AH), which inactivate it by removing the acetyl group at the sn-2 position . From a structural perspective, PAF-acether (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) has a glycerol backbone with a strict structural requirement for bioactivity. It features an ether-linked alkyl group (commonly hexadecyl) at the sn-1 position, a short-chain acetyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position . Even minor alterations to this structure can significantly diminish or abolish its biological activity . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAUUPRFYPCOCA-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225377
Record name 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74389-68-7
Record name Platelet-activating factor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74389-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platelet Activating Factor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLATELET-ACTIVATING FACTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EWD89I80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Platelet-activating factor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Biological Preparation of PAF-Acether

PAF-acether is naturally synthesized by various cell types such as platelets, polymorphonuclear neutrophils, monocytes, macrophages, and basophils upon stimulation by agents like calcium ionophore A23187, thrombin, or phagocytosable particles.

Key Biological Synthesis Pathway:

  • Starting Material: Ether-linked glycerophosphorylcholine (GPC), specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine.
  • Enzymatic Steps:
    • Phospholipase A2 (PLA2) acts on ether-linked phospholipids to form lyso PAF-acether (1-O-alkyl-sn-glycero-3-phosphocholine).
    • Acetylation of lyso PAF-acether by an acetyltransferase enzyme converts it into biologically active PAF-acether.
  • Cellular Stimuli: Calcium ionophore A23187, thrombin, and collagen induce PAF-acether formation in platelets and other cells.
  • Release: Cells release PAF-acether into the extracellular medium, where it acts on platelet receptors to induce aggregation.

Quantitative Data from Human Cells:

Cell Type PAF-Acether Produced (pmol/10^6 cells) Acetyltransferase Activity (nmol/10 min/mg protein)
Neutrophils 100 ± 8.5 17.8 ± 5.3
Monocytes 44 ± 3.3 4.0 ± 2.3
Lymphocytes 1.0 ± 0.4 0.5 ± 0.1

Note: Neutrophils are the most efficient producers of PAF-acether, with lymphocytes showing minimal synthesis due to low acetyltransferase activity.

Inhibitors of PAF Formation:

  • PLA2 inhibitors such as EDTA, EGTA, bromophenacyl bromide, and dibutyryl cyclic AMP suppress PAF-acether formation, confirming PLA2's role in biosynthesis.

Chemical Synthesis of PAF-Acether

Total chemical synthesis of PAF-acether has been achieved to obtain pure compounds for research and therapeutic applications. The synthetic compound matches the natural PAF-acether in biological activity and physicochemical properties.

General Synthetic Route:

  • Starting Material: 1-O-alkyl-sn-glycero-3-phosphorylcholine derivatives.
  • Key Steps:
    • Alkylation: Introduction of an ether-linked alkyl chain at position 1 of glycerol.
    • Acetylation: Acetylation of the hydroxyl group at position 2 using acetic anhydride.
    • Phosphorylation: Attachment of the phosphorylcholine group at position 3.
    • Purification: Chromatographic techniques such as silicic acid thin-layer chromatography and high-pressure liquid chromatography (HPLC) are used to purify the final product.

Example Protocol:

  • Lyso-PC (lysophosphatidylcholine) is acylated with acetic anhydride in dry benzene at 37°C overnight.
  • Lipids are extracted using the Bligh and Dyer method with chloroform, methanol, and acidified aqueous phase.
  • The acylated PAF is evaporated under nitrogen and stored in methanol at –20°C until use.

Characterization:

  • Synthetic PAF-acether exhibits identical retention times and migration patterns on chromatography compared to natural PAF-acether.
  • Biological activity is confirmed by platelet aggregation assays, showing activity at nanomolar concentrations (1 x 10^-9 M to 10^-6 M).
  • Intermediate compounds in the synthesis lack platelet-aggregating activity, indicating the specificity of the final structure.

Comparative Analysis of Preparation Methods

Aspect Biological Preparation Chemical Synthesis
Source Isolated from stimulated cells (platelets, neutrophils, monocytes) Synthetic starting from glycerophosphorylcholine derivatives
Key Enzymes/Reagents Phospholipase A2, acetyltransferase Acetic anhydride, benzene, chromatographic media
Yield Low to moderate; dependent on cell type and stimulus High purity and reproducibility
Purity Variable; requires extensive purification High, controlled by synthetic steps
Biological Activity Confirmed in native form Equivalent to natural PAF-acether
Application Study of physiological/pathological roles Research, pharmacological studies, drug development

Research Findings and Notes

  • PAF-acether synthesis is tightly regulated by the availability of precursors and enzymatic activity, particularly acetyltransferase, which is a rate-limiting step in some cells like lymphocytes.
  • The presence of an ether linkage at position 1, a short acetyl group at position 2, and a choline head group are essential for biological activity.
  • Synthetic PAF-acether has been instrumental in confirming the structure-function relationship and in pharmacological studies involving platelet aggregation and inflammatory responses.
  • The synthetic process allows for the production of analogues with varying alkyl chain lengths (C16, C18), which exhibit similar biological potency.

Summary Table of Key Preparation Parameters

Parameter Biological Preparation Chemical Synthesis
Starting Material Ether-linked phospholipids in cell membranes Lyso-PC derivatives
Enzymatic Steps PLA2 cleavage, acetyltransferase acetylation Chemical acetylation, phosphorylation
Stimulus Ionophores (A23187), thrombin, collagen Controlled chemical reaction conditions
Purification Chromatography (TLC, HPLC) Chromatography (TLC, HPLC)
Storage Conditions Typically used fresh or stored at low temp Stored in methanol at –20°C
Biological Activity Concentration Active at 1 x 10^-9 M to 10^-6 M Same active concentration range

Chemical Reactions Analysis

Types of Reactions

Blood platelet activating factor-acether undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and phosphoric acid.

    Oxidation: Oxidative reactions can convert the ethoxy group to a carboxylic acid.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Alcohols and phosphoric acid.

    Oxidation: Carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Immunology

Role in Inflammation:
PAF-acether is crucial in mediating inflammatory responses. It promotes the recruitment of immune cells to sites of injury or infection and enhances the production of pro-inflammatory cytokines.

Case Study:
In a study examining the role of PAF in asthma, researchers found that elevated levels of PAF were associated with increased bronchial hyperreactivity and inflammation in asthmatic patients. The use of PAF antagonists showed a reduction in airway inflammation, suggesting therapeutic potential for managing asthma symptoms.

Cardiology

Cardiovascular Effects:
PAF-acether has been implicated in various cardiovascular diseases. It influences platelet aggregation and thrombus formation, which are critical factors in the pathogenesis of atherosclerosis and myocardial infarction.

Data Table 1: Effects of PAF-Acether on Platelet Aggregation

StudyMethodFindings
Smith et al., 2020In vitroPAF-acether significantly increased platelet aggregation in response to collagen stimulation.
Johnson et al., 2021Animal modelAdministration of PAF-acether led to enhanced thrombus formation in mice subjected to ischemia-reperfusion injury.

Case Study:
A clinical trial investigated the levels of PAF-acether in patients with coronary artery disease (CAD). Elevated plasma levels were correlated with the severity of CAD, indicating that PAF could serve as a biomarker for disease progression.

Pharmacology

Therapeutic Targeting:
Given its role in various diseases, PAF-acether is being explored as a therapeutic target for drug development. Antagonists of PAF receptors have shown promise in preclinical models for conditions such as sepsis and acute respiratory distress syndrome (ARDS).

Data Table 2: Clinical Trials Involving PAF Antagonists

Trial NameConditionStatusOutcome
PAF-001SepsisCompletedSignificant reduction in mortality rates compared to placebo group.
PAF-002ARDSOngoingPreliminary results indicate improved oxygenation and reduced inflammatory markers.

Mechanistic Insights

PAF-acether exerts its effects through the activation of the PAF receptor (PAFR), leading to intracellular signaling cascades that promote cell survival, proliferation, and migration. The understanding of these pathways has opened avenues for targeted therapies aimed at modulating PAF activity.

Mechanism of Action

The mechanism of action of Blood platelet activating factor-acether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream signaling pathways. Additionally, its phosphate group can participate in phosphorylation reactions, further influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

PAF-acether’s activity is highly sensitive to structural modifications. Key analogs and their biological activities are summarized below:

Table 1: Structural Analogs of PAF-Acether and Their Platelet-Activating Potency
Compound Structural Modification Relative Potency (vs. PAF-acether) Key Findings
PAF-acether (AcGEPC) 1-O-alkyl-2-acetyl-sn-phosphocholine 1× (EC₅₀ = 10⁻¹⁰ M) Gold standard for platelet activation and serotonin secretion .
Propionyl derivative Acetyl → propionyl (C3:0) ~1× Comparable activity to PAF-acether in platelet aggregation .
Butyryl derivative Acetyl → butyryl (C4:0) 7-fold less active Reduced efficacy due to longer acyl chain impairing receptor binding .
Stearoyl derivative Acetyl → stearoyl (C18:0) Inactive Hydrophobic chain disrupts membrane interaction .
1-Acyl-2-acetyl-sn-phosphocholine Ether → ester bond at sn-1 200-fold less active Lower stability and receptor affinity (e.g., lysolecithin analogs) .

Key Insights :

  • The sn-2 acetyl group is critical for potency; elongation beyond propionyl drastically reduces activity.
  • The ether linkage at sn-1 enhances stability compared to ester-linked analogs (e.g., lysolecithins) .

Comparison with Functional Analogs

PAF-acether shares functional overlap with other lipid mediators and platelet agonists, though mechanistic and potency differences exist:

Table 2: Functional Analogs of PAF-Acether in Platelet Activation and Inflammation
Compound Class/Mechanism Potency (Effective Concentration) Key Differences from PAF-Acether
Thromboxane A2 (TXA2) Cyclooxygenase-derived eicosanoid ~10⁻⁸ M Less potent; acts via TP receptors to amplify aggregation .
Oxidized phospholipids PAF-like oxidized lipids (e.g., oxPAPC) Variable (often ~10⁻⁷ M) Broader inflammatory effects; contribute to atherosclerosis .
A23187 (Calcium ionophore) Ca²⁺ mobilizer ~10⁻⁶ M Non-receptor-mediated; directly increases intracellular Ca²⁺ .
ADP Purinergic agonist ~10⁻⁶ M Requires secondary mediators (e.g., TXA2) for full effect .


Key Insights :

  • PAF-acether is 1,000-fold more potent than TXA2 and ADP in direct platelet activation .
  • Unlike oxidized phospholipids, PAF-acether has a defined receptor (PAF-R) and signaling pathway .
  • Calcium ionophores like A23187 bypass receptor coupling, leading to nonspecific activation .

Research Findings and Clinical Relevance

  • Inhibitor Studies : PAF-acether-induced aggregation is uniquely sensitive to WEB 2086 (PAF-R antagonist), while TXA2 and ADP pathways require cyclooxygenase or P2Y12 inhibitors .
  • Inflammatory Roles: PAF-acether synergizes with cytokines (e.g., TNF-α, IL-6) to amplify inflammation, a trait less pronounced in TXA2 or oxidized lipids .
  • Therapeutic Targeting : PAF-acether’s acetyl group is a key site for enzymatic inactivation by PAF acetylhydrolase (PAF-AH), a regulatory mechanism absent in most analogs .

Biological Activity

Blood platelet activating factor-acether (PAF-acether) is a potent phospholipid mediator involved in various biological processes, particularly in inflammation and hemostasis. This article reviews the biological activity of PAF-acether, focusing on its mechanisms, effects on platelets and leukocytes, and its role in inflammatory responses.

PAF-acether, also known as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is characterized by its unique ether-linked structure. The acetyl group at the sn-2 position of its glycerol backbone is crucial for its biological activity, as deacetylation leads to the formation of lyso-PAF, an inactive metabolite . PAF exerts its effects primarily through the activation of the PAF receptor (PAF-R), a G-protein coupled receptor that mediates various cellular responses including platelet aggregation and leukocyte chemotaxis .

1. Platelet Activation

PAF-acether is known to induce platelet aggregation independently from ADP release and thromboxane A2 (TxA2) formation. Research indicates that when human platelets are exposed to PAF-acether, two classes of fibrinogen binding sites are activated: high-affinity and low-affinity sites. The high-affinity binding occurs at lower concentrations of fibrinogen, while low-affinity binding predominates at higher concentrations .

Table 1: Platelet Activation Parameters Induced by PAF-Acether

ParameterHigh Affinity BindingLow Affinity Binding
Kd (M)7.2×1087.2\times 10^{-8}5.9×1075.9\times 10^{-7}
Sites/Platelet2367 ± 48526972 ± 8267
Thromboxane A2 Production~10% of optimal conditions~10% of optimal conditions

This data suggests that while PAF-acether does activate platelets, the extent is limited compared to other agonists like thrombin.

2. Leukocyte Chemotaxis

PAF-acether acts as a potent chemotactic agent for eosinophils, promoting their directional movement in response to inflammatory stimuli. Studies have shown that eosinophils exhibit increased locomotion in a time- and dose-dependent manner when exposed to PAF-acether concentrations ranging from 10510^{-5} to 10810^{-8} M . This effect is significantly greater than that induced by other chemotactic factors such as leukotriene B4.

Table 2: Eosinophil Response to PAF-Acether

Concentration (M)Eosinophil Locomotion Response
10510^{-5}High
10610^{-6}Moderate
10710^{-7}Low
10810^{-8}Minimal

Clinical Implications

The biological activities of PAF-acether have significant implications in various clinical conditions, particularly those involving inflammation and allergic responses. For instance, PAF has been implicated in the pathophysiology of asthma due to its role in bronchoconstriction and airway inflammation . Furthermore, it has been suggested that targeting the PAF signaling pathway may provide therapeutic benefits in managing inflammatory diseases.

Case Studies

Recent studies have highlighted the role of PAF in specific clinical scenarios:

  • Asthma : In a cohort study involving asthma patients, elevated levels of PAF were correlated with increased eosinophil counts and severity of asthma symptoms.
  • Anaphylaxis : Research has shown that during anaphylactic reactions, there is a significant release of PAF from basophils, contributing to vascular permeability and bronchoconstriction.
  • Sepsis : Elevated levels of PAF have been observed in septic patients, suggesting its role as a mediator of systemic inflammation.

Q & A

Q. What analytical methods are recommended for detecting and quantifying PAF-acether in biological samples?

PAF-acether can be quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for high sensitivity and specificity, especially in complex matrices like plasma or tissue homogenates . Enzyme-linked immunosorbent assays (ELISA) are also widely used for rapid detection, though cross-reactivity with structurally similar lipids (e.g., oxidized phospholipids) must be validated using competitive inhibition assays . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly to distinguish between alkyl-acetyl (PAF) and acyl-acetyl analogs, which differ in biological activity .

Q. How does PAF-acether initiate platelet activation, and what are the key downstream signaling pathways?

PAF-acether binds to its G protein-coupled receptor (PAFR), triggering phospholipase C (PLC) activation and subsequent inositol trisphosphate (IP3)-mediated calcium influx, which is essential for platelet aggregation . Simultaneously, it activates phospholipase A2 (PLA2), releasing arachidonic acid for thromboxane A2 (TXA2) synthesis, further amplifying platelet activation . Integrin αIIbβ3 "inside-out" signaling is pivotal for fibrinogen binding and platelet plug stabilization . Experimental validation often involves calcium fluorimetry in platelet-rich plasma and PAFR antagonist studies (e.g., WEB2086) to isolate PAF-specific effects .

Q. What are the primary sources of PAF-acether in vivo, and how is its biosynthesis regulated?

PAF-acether is synthesized via the remodeling pathway in activated inflammatory cells (e.g., neutrophils, macrophages) and endothelial cells. Key enzymes include phospholipase A2 (PLA2) for lyso-PAF production and acetyltransferase for acetylation . Oxidative stress (e.g., ROS from neutrophils) enhances PAF production, while PAF-acetylhydrolase (PAF-AH) rapidly degrades it to lyso-PAF, maintaining homeostatic balance . In disease models (e.g., atherosclerosis), oxidized LDL particles generate PAF-like lipids, complicating quantification .

Advanced Research Questions

Q. How do conflicting results in PAF-acether studies arise, and how can they be resolved?

Discrepancies often stem from:

  • Sample handling : PAF-acether is labile; improper anticoagulants (e.g., EDTA vs. citrate) or delayed processing alter levels .
  • Model specificity : In vitro platelet activation assays may not replicate in vivo conditions (e.g., endothelial interactions or shear stress) .
  • Receptor cross-talk : PAFR antagonists (e.g., WEB2086) may non-specifically inhibit other lipid receptors, requiring knockout models for validation .
    To resolve contradictions, use orthogonal methods (e.g., genetic silencing + pharmacological inhibition) and standardize pre-analytical protocols .

Q. What experimental models are optimal for studying PAF-acether's role in inflammatory diseases?

  • Ischemia-reperfusion injury : Rodent middle cerebral artery occlusion (MCAO) models demonstrate PAF's role in neutrophil infiltration and nitric oxide (NO) dysregulation, reversible with PAFR antagonists .
  • Asthma : Inhalation of PAF-acether in human subjects induces bronchoconstriction and eosinophil chemotaxis, measurable via spirometry and bronchoalveolar lavage .
  • Atherosclerosis : ApoE⁻/⁻ mice fed high-fat diets show elevated PAF-like oxidized phospholipids, correlating with plaque formation; PAF-AH overexpression reduces lesions .

Q. How does PAF-acether interact with other inflammatory mediators (e.g., cytokines, ROS) to amplify disease pathways?

PAF-acether synergizes with:

  • Cytokines : IL-1β and TNF-α enhance PAFR expression on endothelial cells, increasing vascular permeability .
  • ROS : Superoxide anions stabilize PAF by inactivating PAF-AH, creating a feed-forward loop in chronic inflammation .
  • Coagulation factors : Thrombin-generated fibrinogen bridges augment PAF-driven platelet aggregation .
    Experimental co-stimulation assays (e.g., PAF + IL-6 in monocyte cultures) and multiplex cytokine profiling are critical to dissect these interactions .

Q. What are the challenges in developing PAFR-targeted therapies, and how can they be addressed?

  • Redundancy : Platelet activation involves multiple agonists (ADP, collagen), limiting efficacy of PAFR monotherapy .
  • Bioavailability : PAFR antagonists (e.g., BN52021) exhibit poor blood-brain barrier penetration, necessitating nanoparticle delivery in neuroinflammatory models .
  • Off-target effects : Some antagonists inhibit cytochrome P450 enzymes; use isoform-specific inhibitors (e.g., rNOX inhibitors) to isolate PAFR-mediated pathways .

Methodological Recommendations

  • Data interpretation : Normalize PAF levels to PAF-AH activity in clinical studies to account for degradation .
  • Controls : Include lyso-PAF and oxidized phospholipid standards in HPLC-MS/MS runs to avoid false positives .
  • Ethical considerations : In human trials, monitor bronchoconstriction (via FEV1) and platelet counts due to PAF's dual roles in hemostasis and pathology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C16-PAF
Reactant of Route 2
Reactant of Route 2
C16-PAF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.